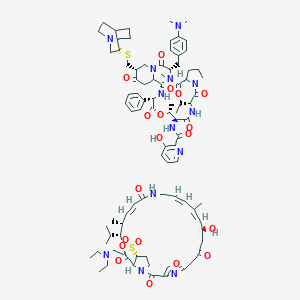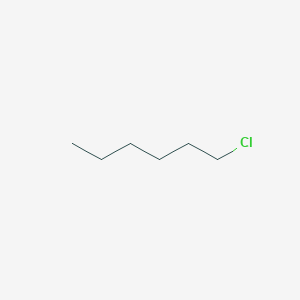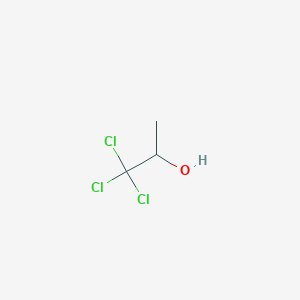
1,1,1-三氯-2-丙醇
描述
1,1,1-Trichloro-2-propanol is an organic compound with the molecular formula C3H5Cl3O . It has a strong odor and is known for its sedative properties . It is also known by other names such as 1,1,1-Trichloropropan-2-ol and Isopral .
Synthesis Analysis
The synthesis of 1,1,1-Trichloro-2-propanol (chlorobutanol) can be optimized by varying reaction time, temperature, and the amount of catalyst and reactants . The synthesis involves the reaction of chloroform and acetone with KOH as a catalyst, which has been optimized to a yield of 71% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloro-2-propanol consists of three carbon atoms, five hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact mass of the molecule is 161.940598 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound can undergo various reactions due to the presence of the hydroxyl group and the three chlorine atoms .
Physical And Chemical Properties Analysis
1,1,1-Trichloro-2-propanol has a density of 1.5±0.1 g/cm3, a boiling point of 164.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 82.2±0.0 °C .
科学研究应用
分子结构和光谱
1,1,1-三氯-2-丙醇的分子结构和振动光谱已经得到广泛研究。例如,使用DFT-B3LYP、MP2和MP4理论水平对其构象稳定性进行了研究。发现氯丁醇,一种衍生物,存在非平面的 gauche 结构,并且在这些醇的凝聚相中观察到强烈的分子间 Cl⋯H(O) 偶极相互作用 (Badawi, 2012)。
化学防腐剂和药用
氯丁醇,1,1,1-三氯-2-丙醇的一种变体,常用作注射药物、眼药水、漱口水和化妆品中的化学防腐剂。它还作为人类的镇痛剂、实验性全身麻醉剂和镇静催眠剂 (Kracke & Landrum, 2011)。
二元混合物中的物理性质
对1,1,1-三氯乙烷进行了研究,它与甲酸甲酯、丙酮等各种溶剂的二元混合物密切相关,以了解其行为。这涉及测量密度、运动粘度,并分析动态粘度、过量体积和粘度偏差 (Lorenzi, Fermeglia, & Torriano, 1995)。
环境和健康影响研究
对类似于1,1,1-三氯-2-丙醇的阻燃剂的研究,如三-(1,3-二氯-2-丙基)-磷酸酯,显示出致突变性质。这些研究对于了解这些化合物的环境和健康影响至关重要 (Gold, Blum, & Ames, 1978)。
降解和反应性研究
对类似CFC113在各种醇溶剂中的降解进行的研究,为了解1,1,1-三氯-2-丙醇及其衍生物的反应性和潜在的环境降解途径提供了见解 (Nakagawa, 2003)。
安全和危害
1,1,1-Trichloro-2-propanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .
未来方向
While specific future directions for 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound is used in laboratory settings and in the synthesis of other substances .
Relevant Papers
The relevant papers retrieved discuss the synthesis of 1,1,1-Trichloro-2-propanol and some of its reactions . These papers provide valuable insights into the properties and potential applications of this compound .
属性
IUPAC Name |
1,1,1-trichloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBPASAOZIEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870395 | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2-propanol | |
CAS RN |
76-00-6 | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopral | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLORO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






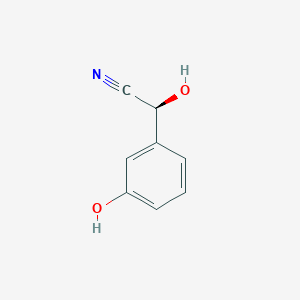


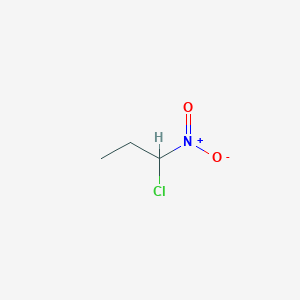
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)



